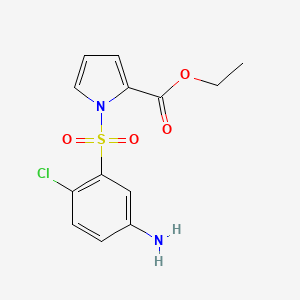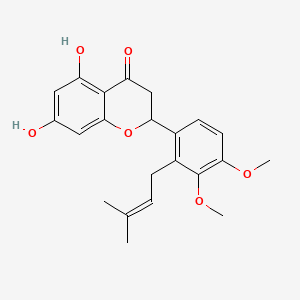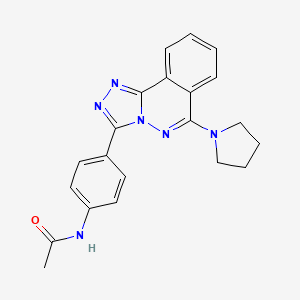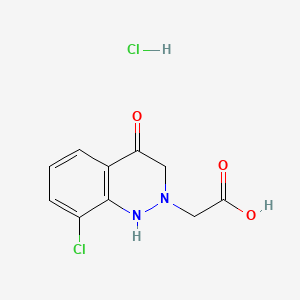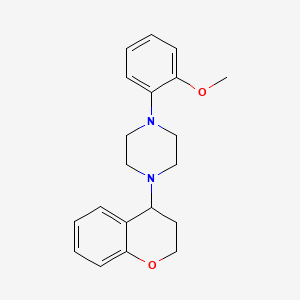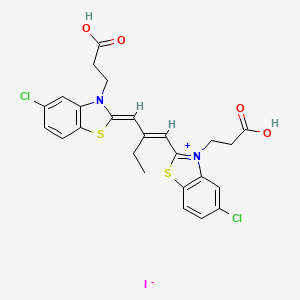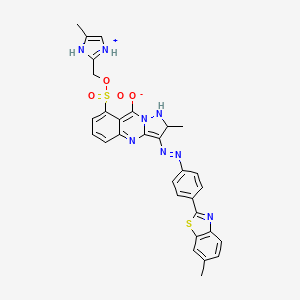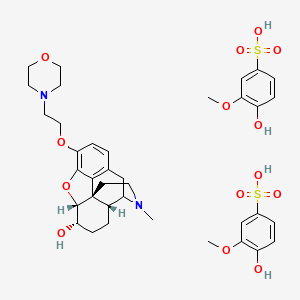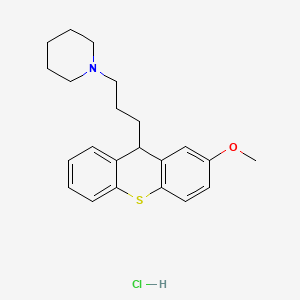
Carteolol hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carteolol hydrochloride, (S)- is a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma and hypertension. It is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye . This compound is also used to manage arrhythmia and angina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carteolol hydrochloride involves several steps:
Preparation of 3-amino-2-cyclohexenone: This intermediate is synthesized through a series of reactions starting from cyclohexanone.
Preparation of tetrahydro-2,5(1H,6H)-quinolinedione: This compound is obtained by reacting 3-amino-2-cyclohexenone with appropriate reagents.
Preparation of 5-hydroxy-3,4-dihydro-2(1H)-quinolone: This step involves the hydroxylation of tetrahydro-2,5(1H,6H)-quinolinedione.
Preparation of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone: This intermediate is synthesized by reacting 5-hydroxy-3,4-dihydro-2(1H)-quinolone with epichlorohydrin.
Preparation of carteolol hydrochloride: The final step involves the reaction of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone with tert-butylamine, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of carteolol hydrochloride typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carteolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: Carteolol hydrochloride can undergo nucleophilic substitution reactions, particularly at the quinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield various alcohols and amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, carteolol hydrochloride is used as a reference standard in analytical methods to quantify beta-blockers in pharmaceutical formulations .
Biology
In biological research, carteolol hydrochloride is used to study the effects of beta-adrenergic antagonists on cellular processes and receptor interactions .
Medicine
Medically, carteolol hydrochloride is used to treat conditions such as glaucoma, hypertension, arrhythmia, and angina. It is particularly effective in reducing intraocular pressure in patients with glaucoma .
Industry
In the pharmaceutical industry, carteolol hydrochloride is used in the formulation of eye drops and oral medications for the treatment of various cardiovascular and ocular conditions .
Wirkmechanismus
Carteolol hydrochloride exerts its effects by blocking beta1 and beta2 adrenergic receptors. This blockade reduces the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. Additionally, it reduces heart rate and myocardial contractility, which helps in managing hypertension and arrhythmia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Timolol: Another non-selective beta-adrenergic antagonist used to treat glaucoma and hypertension.
Betaxolol: A selective beta1-adrenergic antagonist used primarily for glaucoma.
Levobunolol: A non-selective beta-adrenergic antagonist used in the treatment of glaucoma.
Uniqueness
Carteolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property reduces the risk of bradycardia and other side effects commonly associated with beta-blockers .
Eigenschaften
CAS-Nummer |
59567-88-3 |
|---|---|
Molekularformel |
C16H25ClN2O3 |
Molekulargewicht |
328.83 g/mol |
IUPAC-Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 |
InChI-Schlüssel |
FYBXRCFPOTXTJF-MERQFXBCSA-N |
Isomerische SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



